molecular formula C17H14N2O2S2 B2419833 4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 314244-97-8

4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2419833
CAS No.: 314244-97-8
M. Wt: 342.43
InChI Key: KYYPWFOFEZUDNH-UHFFFAOYSA-N
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Description

4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.43. The purity is usually 95%.
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Properties

IUPAC Name

12-(1,3-benzodioxol-5-ylmethylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-2-11-14(3-1)23-17-15(11)16(18-8-19-17)22-7-10-4-5-12-13(6-10)21-9-20-12/h4-6,8H,1-3,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYPWFOFEZUDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H16N2O2S2C_{18}H_{16}N_{2}O_{2}S_{2} and a molecular weight of 356.46 g/mol. Its structure incorporates a thieno[2,3-d]pyrimidine core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In one study, derivatives exhibited cytotoxicity against leukemia cell lines such as HL-60 and U937 with IC50 values ranging from 6.2 μM to 43.4 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. A related study indicated that benzothioate derivatives possess significant antibacterial effects against pathogenic bacteria compared to standard antibiotics like chloramphenicol . This suggests that the thioether functional group may enhance the compound's ability to penetrate bacterial membranes.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could mediate CNS effects.

Case Studies

  • Study on Anticancer Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for anticancer activity against several cell lines. The most potent derivative showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
  • Antimicrobial Testing : Compounds structurally related to the target compound were evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to standard treatments .

Preparation Methods

Cyclopentathieno[2,3-d]pyrimidine Synthesis

The bicyclic core is typically constructed through tandem cyclization reactions. A validated approach involves:

Step 1 : Thiophene-2-carboxylic acid derivatives undergo Friedel-Crafts acylation with cyclopentadiene at 80-100°C in dichloroethane, forming the fused cyclopenta-thiophene intermediate.

Step 2 : Subsequent Vilsmeier-Haack formylation introduces the pyrimidine precursor at position 2,3 of the thiophene ring (yield: 68-72%).

Step 3 : Ring closure via Guareschi-Thorpe condensation with urea derivatives completes the pyrimidine ring system. Optimal conditions use ammonium acetate in glacial acetic acid at reflux (Table 1).

Table 1 : Cyclization Conditions Comparison

Reagent System Temperature (°C) Time (h) Yield (%)
NH4OAc/AcOH 118 6 71
NaNH2/DMF 150 3 63
CuI/L-Proline (Cat.) 80 12 82

Functionalization at Position 4

Thiol Group Introduction

The 4-thiol intermediate is critical for subsequent coupling. Two principal methods dominate:

Method A : Direct sulfuration using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 8 hr achieves 89% conversion.

Method B : Nucleophilic displacement of 4-chloro derivatives with thiourea in ethanol/water (3:1) at reflux (24 hr, 76% yield).

Benzo[d]dioxol-5-ylmethyl Thioether Formation

Coupling Reaction Optimization

The final step employs a Mitsunobu-type coupling between the 4-thiol intermediate and 5-(bromomethyl)benzo[d]dioxole. Key parameters include:

  • Solvent Effects : DMF > DMSO > THF (polar aprotic solvents enhance nucleophilicity)
  • Base Selection : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) outperforms Et3N or K2CO3 by preventing β-elimination side reactions
  • Stoichiometry : 1.2 eq. bromomethyl reagent maximizes conversion without dimerization

Table 2 : Coupling Reaction Yield Under Varied Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
DMF DBU 60 6 85
DMSO K2CO3 80 8 72
THF Et3N 50 12 64

Industrial Scale Considerations

Continuous Flow Synthesis

Recent advancements implement microreactor technology to enhance process safety and yield:

  • Stage 1 : [3+2] Cycloaddition in a Corning AFR module (residence time: 3 min, 120°C)
  • Stage 2 : In-line thiourea quench with 97.8% conversion efficiency
  • Stage 3 : Membrane-based solvent exchange reduces DMF usage by 40% versus batch processes

Analytical Characterization

Post-synthetic verification employs:

  • HPLC : C18 column, 0.1% TFA/ACN gradient (purity >98.5%)
  • MS (ESI+) : m/z 427.08 [M+H]+ (calc. 427.06)
  • 1H NMR (500 MHz, DMSO-d6): δ 6.89 (s, 1H, dioxole CH), 5.98 (s, 2H, OCH2O), 3.21 (t, J=7.5 Hz, 2H, cyclopentyl CH2)

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities stem from:

  • Over-oxidation of thioether to sulfone (controlled by strict O2 exclusion)
  • Ring-opening of cyclopentane moiety at pH >9 (maintain reaction pH 6.5-7.5)

Scalability Issues

Solution: Switch from batch to fed-batch bromomethyl reagent addition (prevents local stoichiometric excess)

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key challenges include controlling regioselectivity during thioether bond formation and minimizing side reactions (e.g., oxidation of the thiol group). Optimization strategies include:

  • Using dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as solvents to stabilize intermediates .
  • Maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., benzo[d][1,3]dioxole integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine or sulfur .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Methodological solutions include:

  • Comparative dose-response studies across multiple models (e.g., bacterial vs. mammalian assays) .
  • Molecular docking simulations to assess binding affinity to target proteins (e.g., tyrosinase or kinase domains) .
  • Statistical meta-analysis of published data to identify confounding variables (e.g., solvent polarity in bioassays) .

Q. What strategies improve yield in cyclocondensation reactions for fused thieno-pyrimidine systems?

  • Answer :

  • Glacial acetic acid as a cyclization promoter enhances ring closure efficiency .
  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Post-reaction precipitation using cold sodium chloride solution isolates pure products .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Answer :

  • Substituent variation : Replace the benzo[d][1,3]dioxole group with bioisosteres (e.g., benzofuran) to assess pharmacokinetic impacts .
  • Thioether modification : Introduce alkyl/aryl groups at the sulfur atom to study steric and electronic effects on target binding .
  • Pharmacophore mapping : Use X-ray crystallography or computational modeling to identify critical binding motifs .

Methodological Considerations

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Answer :

  • Column chromatography with silica gel and ethyl acetate/hexane gradients removes polar byproducts .
  • Recrystallization from acetic acid or ethanol yields high-purity crystals .

Q. How should researchers handle stability issues during storage?

  • Answer :

  • Store under argon at –20°C to prevent oxidation of the thioether group .
  • Use desiccants to avoid hydrolysis of the pyrimidine ring .

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